Ioxilan

Descripción general

Descripción

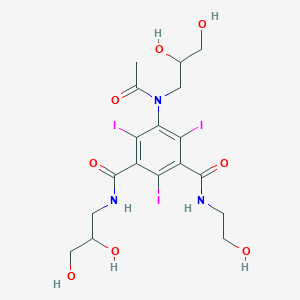

Ioxilan es un agente de contraste diagnóstico triyodado que se utiliza en varios procedimientos de imagenología médica, como la angiografía, la urografía y las tomografías computarizadas . Es un compuesto no iónico, soluble en agua, que mejora la visibilidad de las estructuras internas en las imágenes radiográficas al opacificar los vasos sanguíneos y los tejidos . La fórmula química de this compound es C18H24I3N3O8 .

Aplicaciones Científicas De Investigación

Ioxilan tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza como agente de contraste en varias técnicas analíticas, como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas . En biología, this compound se utiliza para estudiar la estructura y función de tejidos y órganos biológicos a través de técnicas de imagenología . En medicina, se utiliza ampliamente en procedimientos de imagenología diagnóstica, como la angiografía, la urografía y la tomografía computarizada, para mejorar la visibilidad de las estructuras internas . En la industria, this compound se utiliza en el desarrollo de nuevos agentes de imagenología y herramientas de diagnóstico .

Mecanismo De Acción

El mecanismo de acción de ioxilan implica su inyección intravascular, lo que resulta en la opacificación de los vasos sanguíneos y los tejidos en el camino del medio de contraste . Esto permite la visualización radiográfica de las estructuras internas hasta que se produce una hemodilución significativa . Los objetivos moleculares de this compound incluyen los vasos sanguíneos y los tejidos, donde mejora el contraste al absorber los rayos X y proporcionar una imagen clara de las estructuras internas .

Análisis Bioquímico

Biochemical Properties

Ioxilan plays a significant role in biochemical reactions. It is nonionic and does not dissociate in solution . The degree of contrast enhancement in imaging procedures is directly related to the iodine content in the administered dose .

Cellular Effects

Intravascular injection of this compound results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs . This allows for detailed imaging of various types of cells and cellular processes.

Molecular Mechanism

The mechanism of action of this compound involves its intravascular injection which results in opacification of vessels in the path of flow of the contrast medium . This allows for radiographic visualization of the internal structures of the human body until significant hemodilution occurs .

Temporal Effects in Laboratory Settings

Peak iodine plasma levels occur immediately following rapid intravenous injection of this compound. Iodine plasma levels fall rapidly within 5 to 10 minutes . This can be accounted for by the dilution in the vascular and extravascular fluid compartments .

Metabolic Pathways

There is no evidence for metabolism of this compound . It is mainly distributed in the blood .

Transport and Distribution

This compound is distributed mainly in the blood as suggested by the apparent volume of distribution . Binding of this compound to plasma protein is negligible .

Subcellular Localization

The subcellular localization of this compound is primarily within the blood vessels due to its intravascular administration . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de ioxilan implica varios pasos clave, comenzando con la acilación de 5-amido-N-(2-hidroxietil)-2,4,6-triyodoisoftalamida . A esto le sigue una reacción de cloración, amidación y alquilación para obtener el producto final . El proceso requiere un control preciso de las condiciones de reacción, incluida la temperatura, el pH y el uso de reactivos específicos para asegurar las transformaciones químicas deseadas .

Métodos de producción industrial: En entornos industriales, la producción de this compound se amplía utilizando rutas sintéticas similares pero con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza . El proceso implica el uso de reactores a gran escala, monitoreo continuo y medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Ioxilan experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para su síntesis y funcionalización en diferentes aplicaciones.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen agentes acilantes, agentes clorantes y agentes alquilantes . Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos, para asegurar las transformaciones químicas deseadas .

Principales productos formados: El producto principal formado a partir de estas reacciones es el propio this compound, que es un agente de contraste estable, no iónico, con excelentes propiedades radiográficas . Otros subproductos pueden incluir materiales de partida no reaccionados y productos secundarios, que generalmente se eliminan durante la purificación .

Comparación Con Compuestos Similares

Ioxilan se compara con otros agentes de contraste yodados, como iohexol, iodixanol e ioversol . Estos compuestos comparten propiedades similares, como ser no iónicos y solubles en agua, pero difieren en sus estructuras químicas y aplicaciones específicas . This compound es único en su menor osmolalidad y viscosidad, lo que contribuye a su excelente perfil de seguridad y riesgo reducido de reacciones adversas . Otros compuestos similares incluyen iohexol, iodixanol e ioversol, cada uno con su propio conjunto de ventajas y limitaciones .

Actividad Biológica

Ioxilan is a non-ionic, iodinated contrast agent primarily used in medical imaging procedures such as computed tomography (CT) scans, angiography, and urography. Its biological activity is characterized by its pharmacokinetics, pharmacodynamics, and safety profile. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.

Pharmacokinetics

This compound exhibits a specific pharmacokinetic profile that influences its effectiveness as a contrast agent. Key parameters include:

- Volume of Distribution : The volume of distribution is approximately 10.0 ± 2.4 L in men, indicating extensive distribution in the body .

- Clearance Rates : The total clearance values are 95.4 ± 11.1 mL/min for women and 101.0 ± 14.7 mL/min for men. Renal clearance is notably high, with 89.4 ± 13.3 mL/min for women and 94.9 ± 16.6 mL/min for men .

- Half-Life : this compound has a rapid distribution phase with a half-life of about 13.1 ± 4.2 minutes in women and 23.5 ± 15.3 minutes in men, followed by an elimination phase with half-lives of 102.0 ± 16.9 minutes and 137 ± 35.4 minutes, respectively .

Pharmacodynamics

The pharmacodynamics of this compound are crucial for its function as a contrast agent:

- Contrast Enhancement : The degree of enhancement in imaging is directly related to the iodine content in the administered dose, with peak iodine plasma levels occurring immediately after injection .

- Effects on Blood Components : In vitro studies have shown that this compound does not affect red blood cell morphology but does inhibit platelet aggregation in a concentration-dependent manner . For instance, at a concentration of 35 mgI/mL:

Safety Profile

This compound has been evaluated for various safety parameters:

- Genotoxicity : It has shown no genotoxic effects across multiple studies including the Ames test and micronucleus assays .

- Carcinogenicity : Long-term animal studies to evaluate carcinogenic potential have not been performed .

- Hypersensitivity Reactions : Reports indicate that hypersensitivity reactions (HSRs) can occur but vary by sex and region; women showed a slightly higher risk than men in some studies .

Case Studies and Clinical Findings

Several clinical studies have assessed the efficacy and safety of this compound:

- Renal Function Studies : In patients with impaired renal function, there was an increased occurrence of elevated creatinine levels post-procedure when administered this compound compared to other contrast agents like iohexol (p = 0.008) .

- Contrast-Induced Nephropathy : Research indicates that while this compound is generally safe, patients with pre-existing renal conditions may require careful monitoring due to potential nephrotoxic effects .

Comparative Analysis

The following table summarizes the key pharmacological properties of this compound compared to other iodinated contrast agents:

| Property | This compound | Iohexol | Iopamidol |

|---|---|---|---|

| Volume of Distribution | 10 L | ~10 L | ~10 L |

| Total Clearance (mL/min) | Men: 101 | Men: ~90 | Men: ~95 |

| Half-Life (min) | Distribution: ~23 | Distribution: ~30 | Distribution: ~25 |

| Prothrombin Time (s) | Baseline: 12.3 | Baseline: ~12 | Baseline: ~12 |

| Thrombin Time (s) | Baseline: 8 | Baseline: ~8 | Baseline: ~8 |

Propiedades

IUPAC Name |

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMLTINZBQPNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048717 | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

107793-72-6 | |

| Record name | Ioxilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxilan [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioxilan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOXILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.